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Introduction
Kinesin motor proteins are essential for intracellular transport, moving along microtubule tracks

powered by ATP hydrolysis.[1] Understanding the mechanochemical cycle of kinesin is crucial

for elucidating its physiological roles and for developing therapeutic agents that target its

function. Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP,

is an invaluable tool in the study of kinesin motility.[2][3] AMP-PNP binds to the nucleotide-

binding site of kinesin and locks the motor domain in a state that is tightly bound to the

microtubule, effectively pausing the motor's stepping cycle.[2][4] This property allows

researchers to investigate specific intermediate states of the kinesin cycle, to probe the kinetics

of nucleotide binding and release, and to perform controlled motility assays. These application

notes provide detailed protocols for utilizing AMP-PNP in both single-molecule and ensemble

kinesin motility assays.

Mechanism of Action
AMP-PNP acts as a competitive inhibitor of ATP in the kinesin mechanochemical cycle.[4]

Kinesin's processive movement along a microtubule is driven by a coordinated cycle of ATP

binding, hydrolysis, and subsequent product release (ADP and inorganic phosphate, Pi) in its

two motor domains.[1] When a kinesin head is bound to the microtubule, the binding of ATP

induces a conformational change that results in the "power stroke," driving the forward

movement of the trailing head. AMP-PNP can bind to the nucleotide-free, microtubule-bound
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kinesin head in a similar manner to ATP. However, because the terminal phosphate bond in

AMP-PNP is non-hydrolyzable, the motor becomes trapped in a pre-hydrolysis, strongly

microtubule-bound state.[2][5] This effectively stalls the motor and allows for the detailed study

of this specific intermediate state.

Quantitative Data Summary
The following tables summarize key quantitative data on the effects of AMP-PNP on kinesin

motor function, compiled from various studies. These values can vary depending on the

specific kinesin construct, experimental conditions (temperature, buffer composition), and the

type of assay performed.

Table 1: Effect of AMP-PNP on Kinesin Motility Parameters

Parameter Condition Value Reference

Microtubule Gliding

Velocity

Half-maximal

inhibition (IC50)
~400 µM [4][6]

Linear decrease with

increasing AMP-PNP

-0.861 ± 0.0057 nm

s⁻¹ µM⁻¹
[4]

Single-Molecule Run

Length (Long Runs)

0.2 mM AMP-PNP, 0.5

mM ATP
558 ± 39 nm [2]

3.0 mM AMP-PNP, 0.5

mM ATP
62 ± 7 nm [2]

Single-Molecule Run

Length (Short Runs)

Independent of AMP-

PNP concentration
~constant [2]

Table 2: Kinetic and Binding Parameters of Kinesin in the Presence of AMP-PNP
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Parameter Kinesin Type Value Reference

Detachment Rate

(One-headed kinesin)
Monomeric Kinesin 0.009 s⁻¹ [3]

ADP Release Rate

(from second head)
Dimeric Kinesin ~30 s⁻¹ [3]

2D Association Rate

Constant (kon2D)

Membrane-bound

Kinesin-1

0.0041 ± 0.0009

(motor/μm²)⁻¹⋅s⁻¹
[7]

Dissociation Constant

(Kd) for Microtubule

Binding

pKinI

No significant change

compared to

nucleotide-free state

[8]

Experimental Protocols
Protocol 1: Single-Molecule Motility Assay (Optical
Trapping or TIRF Microscopy)
This protocol is designed to observe the movement of individual kinesin motors along a

microtubule in the presence of AMP-PNP.

Materials:

Purified, active kinesin-1 motor protein (e.g., K560 construct)

Taxol-stabilized, fluorescently labeled microtubules

BRB80 buffer (80 mM PIPES/KOH, pH 6.8, 1 mM EGTA, 1 mM MgCl₂)

ATP stock solution (100 mM)

AMP-PNP stock solution (100 mM)

Casein solution (0.5 mg/mL in BRB80) for surface passivation

Oxygen scavenger system (e.g., glucose oxidase, catalase, and D-glucose)
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Microscope slides and coverslips

Flow cell chamber

Procedure:

Flow Cell Preparation: Assemble a flow cell using a microscope slide and coverslip.

Surface Passivation: Introduce the casein solution into the flow cell and incubate for 5

minutes to prevent non-specific binding of proteins.

Microtubule Immobilization: Wash the chamber with BRB80 buffer. Introduce a dilute solution

of fluorescently labeled microtubules in BRB80 and incubate for 5-10 minutes to allow them

to adhere to the surface.

Motor Introduction: Wash out unbound microtubules with BRB80. Introduce a solution

containing a low concentration of kinesin motors (in the pM to nM range) in motility buffer

(BRB80, casein, oxygen scavenger system, and the desired concentrations of ATP and

AMP-PNP). For processivity assays where initial binding is desired, a pre-incubation step

with AMP-PNP (1-10 µM) can be performed before washing in the ATP-containing solution.

[5]

Data Acquisition: Immediately begin imaging using Total Internal Reflection Fluorescence

(TIRF) microscopy or commence measurements with an optical trap. Record the movement

of individual kinesin motors along the microtubules.

Data Analysis: Analyze the recorded data to determine run lengths, velocities, and pause

durations as a function of AMP-PNP concentration.

Protocol 2: Ensemble Motility Assay (Microtubule
Gliding Assay)
This protocol observes the collective movement of microtubules propelled by a surface of

immobilized kinesin motors.

Materials:
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Purified, active kinesin-1 motor protein

Taxol-stabilized, fluorescently labeled microtubules

BRB80 buffer

ATP stock solution (100 mM)

AMP-PNP stock solution (100 mM)

Casein solution (0.5 mg/mL in BRB80)

Microscope slides and coverslips

Flow cell chamber

Procedure:

Flow Cell Preparation: Assemble a flow cell.

Motor Immobilization: Introduce a solution of kinesin motors (e.g., 0.004 mg/mL in BRB80

supplemented with 0.2 mg/mL casein and 0.01 mM ATP) into the flow cell and incubate for 3-

5 minutes to allow the motors to adsorb to the glass surface.[4]

Washing: Wash the chamber twice with casein solution to remove unbound motors and

further block the surface.[4]

Microtubule and Nucleotide Introduction: Introduce a solution containing fluorescently

labeled microtubules and the desired final concentrations of ATP and AMP-PNP in BRB80

with an oxygen scavenger system.

Data Acquisition: Observe the gliding movement of microtubules over the kinesin-coated

surface using fluorescence microscopy. Record time-lapse image sequences.

Data Analysis: Track the movement of individual microtubules to determine their average

gliding velocity. Plot the velocity as a function of AMP-PNP concentration to determine the

inhibitory effect.
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Caption: Kinesin mechanochemical cycle with AMP-PNP inhibition.
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Caption: Workflow for a microtubule gliding motility assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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